molecular formula C19H23N3O6 B13685632 3-(1-Benzyloxycarbonylimidazol-4-yl)-2-(tert-butoxycarbonylamino)propanoic acid

3-(1-Benzyloxycarbonylimidazol-4-yl)-2-(tert-butoxycarbonylamino)propanoic acid

Cat. No.: B13685632
M. Wt: 389.4 g/mol
InChI Key: NKTFPUKOHGSCSS-UHFFFAOYSA-N
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Description

Boc-His(Z)-OH, also known as N-tert-butoxycarbonyl-N-benzyloxycarbonyl-L-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis as a protected form of histidine to prevent unwanted side reactions during the synthesis process. The compound features two protective groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Z) group, which safeguard the amino and imidazole groups of histidine, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His(Z)-OH typically involves the protection of the amino and imidazole groups of histidine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected histidine. Subsequently, the imidazole group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like sodium bicarbonate. The overall reaction conditions are mild and typically carried out at room temperature .

Industrial Production Methods

Industrial production of Boc-His(Z)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of protective groups like Boc and Z is crucial in industrial settings to prevent side reactions and ensure the integrity of the final product .

Scientific Research Applications

Boc-His(Z)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-His(Z)-OH primarily involves its role as a protected histidine derivative in peptide synthesis. The Boc and Z groups protect the amino and imidazole groups of histidine, respectively, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free histidine can participate in various biochemical reactions, including enzyme catalysis and protein interactions .

Comparison with Similar Compounds

Boc-His(Z)-OH can be compared with other protected histidine derivatives such as:

Each of these compounds offers unique advantages depending on the specific requirements of the peptide synthesis process. Boc-His(Z)-OH is particularly advantageous due to its dual protection, which provides greater stability and prevents side reactions during synthesis.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6/c1-19(2,3)28-17(25)21-15(16(23)24)9-14-10-22(12-20-14)18(26)27-11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTFPUKOHGSCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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